molecular formula C17H22N6S B4957616 2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine

2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine

Cat. No.: B4957616
M. Wt: 342.5 g/mol
InChI Key: XNTNQJBEXZYALP-UHFFFAOYSA-N
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Description

2,6-Dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with pyrrolidine and thiophene groups

Properties

IUPAC Name

2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6S/c1-2-8-22(7-1)16-12-15(21-18-13-14-6-5-11-24-14)19-17(20-16)23-9-3-4-10-23/h5-6,11-13H,1-4,7-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTNQJBEXZYALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC=CS3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of pyrimidine derivatives with pyrrolidine and thiophene-containing reagents under controlled conditions. For instance, the reaction might involve the use of thionyl chloride (SOCl2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: NaH, LDA

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2,6-Dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine apart is its unique combination of pyrimidine, pyrrolidine, and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across various fields, making it a valuable compound for research and development .

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